molecular formula C20H10Br4O4 B075775 Tetrabromophenolphthalein CAS No. 1301-20-8

Tetrabromophenolphthalein

Cat. No.: B075775
CAS No.: 1301-20-8
M. Wt: 633.9 g/mol
InChI Key: OBRGVMYQZVQHGO-UHFFFAOYSA-N
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Description

Tetrabromophenolphthalein is a chemical compound with the molecular formula C20H10Br4O4. It is a derivative of phenolphthalein, where four bromine atoms are substituted at the 3, 3’, 5, and 5’ positions of the phenolphthalein molecule. This compound is known for its use as an indicator in various analytical applications due to its distinct color change properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetrabromophenolphthalein involves the bromination of phenolphthalein. The process typically includes the following steps:

    Preparation of Sodium Hypobromite: Sodium hydroxide is dissolved in water and cooled to below 10°C. Bromine is then added while maintaining the temperature below 10°C to obtain a sodium hypobromite solution.

    Bromination: Phenolphthalein and additional sodium hydroxide are dissolved in water and cooled to below 10°C. The sodium hypobromite solution is added while stirring, and the mixture is allowed to stand for 4-6 hours. The reaction is then neutralized with hydrobromic acid until the pH is 1-2, precipitating the product.

    Refinement: The crude product is dissolved in sodium hydroxide solution, filtered, and the filtrate is neutralized with dilute hydrochloric acid until the pH is 1-2.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The use of water-soluble sodium salts makes the process more accessible and easier to implement, with readily available raw materials and a relatively short production period .

Chemical Reactions Analysis

Types of Reactions: Tetrabromophenolphthalein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into less brominated derivatives.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Tetrabromophenolphthalein has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrabromophenolphthalein involves its ability to undergo color changes in response to pH changes. This property is due to the structural changes in the molecule, where the bromine atoms influence the electronic distribution and the overall conjugation of the molecule. The compound interacts with various molecular targets, including proteins and surfactants, through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

    Phenolphthalein: The parent compound of tetrabromophenolphthalein, used as a pH indicator.

    Dibromophenolphthalein: A less brominated derivative with similar but less pronounced properties.

    This compound Ethyl Ester: A derivative used in specific assays and industrial applications.

Uniqueness: this compound is unique due to its high degree of bromination, which enhances its color change properties and makes it suitable for specific analytical applications. Its ability to form stable complexes with various analytes makes it a valuable tool in both research and industrial settings .

Properties

IUPAC Name

3,3-bis(3,5-dibromo-4-hydroxyphenyl)-2-benzofuran-1-one
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InChI

InChI=1S/C20H10Br4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRGVMYQZVQHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Br4O4
Source PubChem
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DSSTOX Substance ID

DTXSID0058801
Record name 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-
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Molecular Weight

633.9 g/mol
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CAS No.

76-62-0, 1301-20-8
Record name Tetrabromophenolphthalein
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Record name 3',3'',5',5''-Tetrabromophenolphthalein
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Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, tetrabromo deriv.
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Record name Tetrabromophenolphthalein
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Record name 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-
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Record name 3,3-bis(3,5-dibromo-4-hydroxyphenyl)phthalide
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Record name TETRABROMOPHENOLPHTHALEIN
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Synthesis routes and methods

Procedure details

Tetrabromophenolphthalein ethyl ester, potassium salt (yellow-brown)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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